An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-2-methoxy-5-methylbenzyl alcohol
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-2-methoxy-5-methylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-methoxy-5-methylbenzyl alcohol, a substituted aromatic alcohol, represents a class of compounds with significant potential in medicinal chemistry and organic synthesis. Its unique substitution pattern—a bromine atom, a methoxy group, and a methyl group on the benzene ring—offers a versatile scaffold for the development of novel therapeutic agents and complex molecular architectures. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the methoxy and methyl groups influence the molecule's electronic properties and steric hindrance, thereby modulating its reactivity and potential biological activity. Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of its properties, synthesis, and analytical characterization, offering field-proven insights for professionals in drug discovery and chemical research.
Physicochemical Characteristics
The physicochemical properties of 4-Bromo-2-methoxy-5-methylbenzyl alcohol are crucial for predicting its behavior in various chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, a combination of available information and data from closely related analogs allows for a robust characterization.
| Property | Value | Source/Comment |
| CAS Number | 2056110-53-1 | [1][2][3] |
| Molecular Formula | C₉H₁₁BrO₂ | [1][2] |
| Molecular Weight | 231.09 g/mol | [2] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available. Analog (4-Bromo-2,6-dimethylphenyl)methanol melts at room temperature.[4] | The melting point is influenced by crystal lattice energy and intermolecular forces. The substitution pattern will affect crystal packing. |
| Boiling Point | Data not available. Predicted for analog (4-Bromo methylbenzyl alcohol) to be 287.9±20.0 °C. | High boiling point is expected due to the molecular weight and polar hydroxyl group. |
| Solubility | Insoluble in water.[2] Expected to be soluble in organic solvents like chloroform and methanol. | The hydrophobic benzene ring and bromine atom decrease water solubility, while the polar alcohol group and methoxy group may allow for some solubility in polar organic solvents. |
| pKa | Predicted for analog (4-Bromo-2-methoxybenzyl alcohol) to be 14.04±0.10.[2] | The acidity of the benzylic alcohol is influenced by the electronic effects of the ring substituents. |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂OH), the methoxy protons (OCH₃), and the methyl protons (CH₃). The chemical shifts and splitting patterns will be influenced by the electronic environment created by the substituents on the benzene ring. For a similar compound, 2-Bromo-4,5-dimethoxy-benzyl alcohol, the benzylic protons appear as a singlet around 4.68 ppm, and the methoxy protons as singlets around 3.87-3.89 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments. The carbon of the CH₂OH group is expected to appear in the range of 60-70 ppm. The aromatic carbons will have distinct chemical shifts based on their position relative to the substituents. For 2-Bromo-4,5-dimethoxy-benzyl alcohol, the benzylic carbon resonates at 64.9 ppm, and the methoxy carbons are at 56.0 and 56.2 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.[6][7][8][9][10]
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, indicative of hydrogen bonding.
-
C-H Stretch (Aromatic): Peaks will appear in the region of 3000-3100 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions from the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ range.
-
C=C Stretch (Aromatic): Characteristic absorptions for the aromatic ring will be present around 1450-1600 cm⁻¹.
-
C-O Stretch: A strong band corresponding to the C-O stretching of the alcohol and the ether will be visible in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight (231.09), with a characteristic M+2 isotope peak of similar intensity due to the presence of bromine. Common fragmentation pathways for benzyl alcohols include the loss of the hydroxyl radical (•OH) to form a stable benzylic cation, or the loss of the entire hydroxymethyl group (•CH₂OH).[11]
Synthesis Methodology
A plausible synthetic route to 4-Bromo-2-methoxy-5-methylbenzyl alcohol would involve the reduction of the corresponding aldehyde, 4-bromo-2-methoxy-5-methylbenzaldehyde. This aldehyde can be synthesized from commercially available precursors. A general and robust method for the reduction of an aldehyde to a primary alcohol is the use of sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.
Representative Protocol: Reduction of a Substituted Benzaldehyde
This protocol is adapted from standard procedures for the reduction of aromatic aldehydes.
Step 1: Dissolution of the Aldehyde
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-bromo-2-methoxy-5-methylbenzaldehyde in methanol. The volume of methanol should be sufficient to fully dissolve the aldehyde with stirring.
Step 2: Addition of the Reducing Agent
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride (NaBH₄), typically 1.1 to 1.5 equivalents, in small portions to control the exothermic reaction and hydrogen gas evolution.
Step 3: Reaction Monitoring
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.
Step 4: Quenching and Work-up
-
Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or dilute hydrochloric acid until the effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Step 5: Purification
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-Bromo-2-methoxy-5-methylbenzyl alcohol by column chromatography on silica gel or by recrystallization to yield the pure product.
Caption: A typical workflow for the synthesis of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.
Analytical Characterization Workflow
To confirm the identity and purity of the synthesized 4-Bromo-2-methoxy-5-methylbenzyl alcohol, a series of analytical techniques should be employed.
Step 1: Spectroscopic Analysis
-
NMR Spectroscopy: Record ¹H and ¹³C NMR spectra to confirm the chemical structure. The observed chemical shifts, integration, and coupling patterns should be consistent with the expected structure.
-
IR Spectroscopy: Obtain an IR spectrum to verify the presence of the key functional groups, particularly the O-H stretch of the alcohol.
-
Mass Spectrometry: Perform mass spectral analysis to confirm the molecular weight and isotopic pattern of bromine.
Step 2: Chromatographic Analysis
-
Thin Layer Chromatography (TLC): Use TLC for rapid purity assessment and to determine the appropriate solvent system for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Employ HPLC for quantitative purity analysis.
Step 3: Physical Characterization
-
Melting Point: Determine the melting point of the solid product. A sharp melting point range is indicative of high purity.
Caption: Workflow for the analytical characterization of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.
Safety, Handling, and Storage
As a brominated aromatic compound, 4-Bromo-2-methoxy-5-methylbenzyl alcohol requires careful handling to minimize risks. The following guidelines are based on general safety protocols for similar chemical classes.[12][13][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.
Caption: Key structural features of 4-Bromo-2-methoxy-5-methylbenzyl alcohol.
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